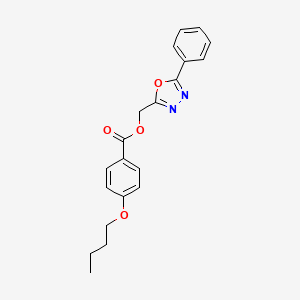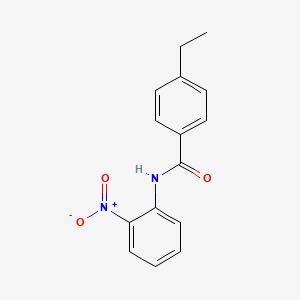![molecular formula C17H26ClNO3 B4406167 4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4406167.png)
4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride
Vue d'ensemble
Description
4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as DMXB-A and is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.
Mécanisme D'action
The mechanism of action of 4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride involves its interaction with the α7 nAChR. The compound binds to the receptor and activates it, leading to the release of neurotransmitters such as acetylcholine and glutamate. This activation of the receptor has been shown to have various physiological effects, including improved cognitive function, reduced inflammation, and pain relief.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various in vitro and in vivo models. The compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other neurological disorders. It has also been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride in lab experiments is its selectivity for the α7 nAChR. This allows researchers to study the specific effects of activating this receptor, without affecting other receptors or neurotransmitter systems. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
For research include further studies on the compound's potential applications in various fields and the development of new analogs with improved properties.
Applications De Recherche Scientifique
4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
4-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-14-11-18(12-15(2)21-14)9-3-4-10-20-17-7-5-16(13-19)6-8-17;/h5-8,13-15H,3-4,9-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBENSMRGVJAWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B4406086.png)
![5-({4-[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B4406087.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406093.png)
![N-(2-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4406096.png)

![N-[5-(acetylamino)-2-methoxybenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B4406115.png)
![2-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4406126.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B4406141.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B4406152.png)

![4-{[(4-anilinophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4406156.png)
![ethyl 4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4406161.png)
![4-{2-[2-(4-biphenylyloxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4406170.png)
